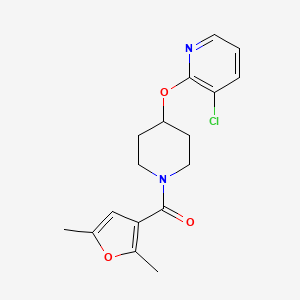![molecular formula C21H16F3N3O B2697541 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one CAS No. 862828-15-7](/img/structure/B2697541.png)
4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a synthetic organic compound featuring multiple functional groups, including a pyrrolidinone, an imidazole, and a trifluoromethyl phenyl group. The unique structure of this compound positions it as a potential candidate for various chemical and biological applications due to its diverse functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one typically involves multiple synthetic steps. One of the common synthetic routes begins with the formation of the pyrrolidinone core, followed by the attachment of the benzimidazole and trifluoromethyl phenyl groups. The reaction conditions often include:
Formation of Pyrrolidinone Core: : Using a cyclization reaction involving a suitable precursor.
Attachment of Benzimidazole Group: : Through a condensation reaction under acidic or basic conditions.
Addition of Trifluoromethyl Phenyl Group: : Via a Friedel-Crafts alkylation or acylation.
Industrial production methods require the optimization of these reactions to achieve high yield and purity. Often, catalysts and specific solvents are employed to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or ketones.
Reduction: : Reduction of the nitro or imine groups, if present in derivatives, can yield amines.
Substitution: : Halogenation and alkylation are common, especially on the phenyl and imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, CrO₃
Reducing Agents: : NaBH₄, LiAlH₄
Catalysts: : Pd/C for hydrogenation reactions
Solvents: : DCM, THF, MeOH
Major Products
Epoxides and Ketones: : From oxidation
Amines: : From reduction
Halogenated Derivatives: : From substitution
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemical research, this compound serves as a building block for more complex molecules. Its multiple functional groups make it an excellent candidate for various synthetic transformations.
Biology
In biological research, the compound is evaluated for its potential as a molecular probe due to its ability to interact with proteins and other biomolecules.
Medicine
Pharmacologically, derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of diseases that involve the molecular targets it interacts with.
Industry
In the industrial sector, the compound's stability and reactivity are leveraged in the development of new materials and catalysts.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl phenyl group, in particular, enhances its binding affinity to specific protein sites, modulating their activity. Pathways involved often include signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrrolidinone and imidazole derivatives, 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one stands out due to its unique trifluoromethyl group, which imparts distinct chemical properties.
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)-pyrrolidin-2-one: : Lacks the prop-2-yn-1-yl and trifluoromethyl phenyl groups.
4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-pyrrolidin-2-one: : Similar but without the trifluoromethyl substitution.
1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one: : Similar core structure but lacking the benzimidazole group.
Eigenschaften
IUPAC Name |
4-(1-prop-2-ynylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O/c1-2-10-26-18-9-4-3-8-17(18)25-20(26)14-11-19(28)27(13-14)16-7-5-6-15(12-16)21(22,23)24/h1,3-9,12,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMKUJYJOPITKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2697462.png)

![5-(trifluoromethyl)-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2697466.png)


![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2697476.png)





